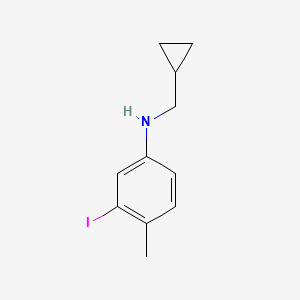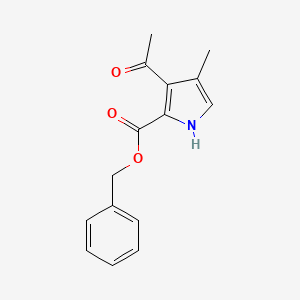
2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a bromine and fluorine-substituted phenoxy group attached to a pyrrolidinyl ethanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorophenol and pyrrolidine.
Formation of the Ether Linkage: The phenol group of 4-bromo-2-fluorophenol is reacted with an appropriate alkylating agent to form the phenoxy group.
Attachment of the Ethanone Group: The phenoxy compound is then reacted with a suitable reagent to introduce the ethanone group.
Final Coupling: The pyrrolidine is introduced to the ethanone group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of solvents that facilitate the reactions and improve product purity.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions and safety.
化学反応の分析
Types of Reactions
2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Materials Science: Utilized in the synthesis of novel materials with specific properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate biochemical pathways related to its intended application, such as inhibiting or activating specific enzymes.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
- 2-(4-Bromo-2-chlorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-(4-Bromo-2-fluorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and physical properties compared to its analogs. These properties may include differences in reactivity, stability, and biological activity.
特性
分子式 |
C12H13BrFNO2 |
|---|---|
分子量 |
302.14 g/mol |
IUPAC名 |
2-(4-bromo-2-fluorophenoxy)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H13BrFNO2/c13-9-3-4-11(10(14)7-9)17-8-12(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6,8H2 |
InChIキー |
OUMMWMVKQJRRPZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B12068068.png)

![Palladium(1+), [N,N-dicyclohexyl-2-(diphenylphosphino-|EP)benzenesulfonamide-|EO][2-[(dimethylamino-|EN)methyl]phenyl-|EC]-, (SP-4-3)-, (OC-6-11)-hexafluoroantimonate](/img/structure/B12068092.png)


![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-amine](/img/structure/B12068114.png)

![[3-(2-Methyloxetan-2-yl)phenyl]boronic acid](/img/structure/B12068126.png)




